MD-224

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

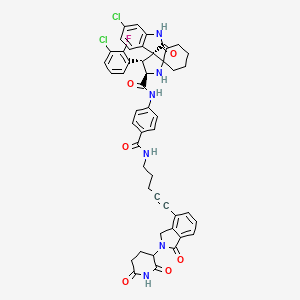

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The PROTAC MD-224: A Novel Mechanism for Potent Anti-Leukemia Activity by Inducing MDM2 Degradation

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MD-224, a first-in-class, highly potent and efficacious proteolysis targeting chimera (PROTAC) that targets the murine double minute 2 (MDM2) protein for degradation, exhibiting significant promise in the treatment of leukemia. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a novel small-molecule MDM2 degrader designed to treat cancers with wild-type p53, particularly acute leukemia. Unlike traditional MDM2 inhibitors that only block the MDM2-p53 interaction, this compound utilizes the PROTAC technology to induce the rapid degradation of the MDM2 protein. This leads to a robust activation of the p53 tumor suppressor pathway, resulting in potent inhibition of cell growth and induction of apoptosis in leukemia cells. Preclinical studies have demonstrated that this compound is significantly more potent than conventional MDM2 inhibitors and can achieve complete and durable tumor regression in xenograft models of human leukemia.

Core Mechanism of Action: PROTAC-Mediated MDM2 Degradation

This compound is a heterobifunctional molecule, consisting of a ligand that binds to the MDM2 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding brings MDM2 into close proximity with the E3 ligase complex, leading to the ubiquitination and subsequent degradation of MDM2 by the proteasome. The degradation of MDM2, a primary negative regulator of p53, results in the accumulation and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including those involved in cell cycle arrest and apoptosis, ultimately leading to the death of leukemia cells.

Quantitative Analysis of In Vitro Efficacy

This compound has demonstrated exceptional potency in various leukemia cell lines, particularly those with wild-type p53. The following tables summarize the key quantitative data from preclinical studies.

Cell Growth Inhibition

This compound exhibits potent inhibition of cell growth in a panel of human acute leukemia cell lines with wild-type p53. Its activity is substantially greater than that of the MDM2 inhibitor MI-1061.

| Cell Line | p53 Status | This compound IC50 (nM) | MI-1061 IC50 (nM) |

| RS4;11 | Wild-Type | 1.5 | >100 |

| MV4;11 | Wild-Type | 4.4 | 50.3 |

| MOLM-13 | Wild-Type | 33.1 | 350 |

| OCI-AML3 | Wild-Type | 10.2 | 120 |

| EOL-1 | Wild-Type | 21.5 | 250 |

| NOMO-1 | Wild-Type | 15.8 | 180 |

| Kasumi-1 | Mutated | >10,000 | >10,000 |

| HL-60 | Null | >10,000 | >10,000 |

Table 1: Cell growth inhibition (IC50) of this compound and MI-1061 in various leukemia cell lines.

Induction of Apoptosis

Consistent with its potent cell growth inhibition, this compound is a robust inducer of apoptosis in leukemia cells.

| Cell Line | Treatment | Concentration (nM) | % Apoptosis |

| RS4;11 | This compound | 1 | ~20% |

| RS4;11 | This compound | 10 | ~60% |

| RS4;11 | This compound | 100 | ~80% |

| RS4;11 | MI-1061 | 10 | <10% |

| RS4;11 | MI-1061 | 100 | ~30% |

| RS4;11 | MI-1061 | 1000 | ~70% |

Table 2: Induction of apoptosis by this compound and MI-1061 in RS4;11 cells after 24-hour treatment.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound.

Cell Culture

Human leukemia cell lines (RS4;11, MV4;11, etc.) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Western Blot Analysis

To assess protein levels, cells were treated with this compound or control compounds for specified durations. Whole-cell lysates were prepared using RIPA buffer. Protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against MDM2, p53, and a loading control (e.g., β-actin). After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay

Cell viability was assessed using the WST-1 or MTT assay. Cells were seeded in 96-well plates and treated with serial dilutions of this compound or control compounds for 72 hours. The reagent (WST-1 or MTT) was then added to each well and incubated for 2-4 hours. The absorbance was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values were calculated by nonlinear regression analysis.

Apoptosis Assay

Apoptosis was quantified by flow cytometry using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. Cells were treated with the compounds for 24 hours. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was determined by flow cytometry.

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in a human leukemia xenograft model using RS4;11 cells. A single intravenous dose of this compound resulted in a rapid and sustained degradation of MDM2 and activation of p53 in the tumor tissue. Importantly, treatment with this compound at well-tolerated doses led to complete and long-lasting tumor regression.

Conclusion

This compound represents a significant advancement in the development of therapies targeting the MDM2-p53 axis. Its novel mechanism of action as a PROTAC degrader of MDM2 translates into superior potency and efficacy compared to traditional inhibitors. The robust preclinical data strongly support the further clinical development of this compound as a promising new treatment for patients with acute leukemia and potentially other cancers with wild-type p53.

The PROTAC MD-224: A Technical Guide to its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core scientific principles of MD-224, a first-in-class, highly potent, and efficacious proteolysis targeting chimera (PROTAC) that selectively targets the human murine double minute 2 (MDM2) protein for degradation. This document provides a comprehensive overview of its molecular target, mechanism of action, and the key experimental data supporting its development as a potential anti-cancer therapeutic.

Executive Summary

This compound is a novel small molecule designed to induce the degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor protein p53. By harnessing the cell's natural protein disposal system, this compound offers a distinct and highly effective mechanism to reactivate the p53 pathway in cancer cells harboring wild-type p53. This guide will detail the specifics of its molecular interactions, present key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate its function.

Molecular Target: Human Murine Double Minute 2 (MDM2)

The primary molecular target of this compound is the Human Murine Double Minute 2 (MDM2) protein .[1][2][3][4][5][6] MDM2 is an E3 ubiquitin ligase that plays a critical role in regulating the stability and activity of the p53 tumor suppressor. In many human cancers with wild-type p53, MDM2 is overexpressed, leading to the continuous ubiquitination and subsequent proteasomal degradation of p53. This functional inactivation of p53 allows cancer cells to evade apoptosis and continue to proliferate. Therefore, targeting the MDM2-p53 interaction has been a long-standing goal in cancer therapy.

Mechanism of Action: The PROTAC Approach

This compound is a PROTAC, a bifunctional molecule that consists of two key components connected by a chemical linker:

-

A ligand for the target protein: In the case of this compound, this is a high-affinity ligand for MDM2.

-

A ligand for an E3 ubiquitin ligase: this compound utilizes a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]

The mechanism of action of this compound can be summarized in the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to both MDM2 and Cereblon, bringing them into close proximity to form a ternary complex.

-

Ubiquitination of MDM2: Once in the complex, the E3 ligase activity of Cereblon is directed towards MDM2, leading to the transfer of ubiquitin molecules to the MDM2 protein.

-

Proteasomal Degradation: The polyubiquitinated MDM2 is then recognized and targeted for degradation by the 26S proteasome.

-

p53 Stabilization and Activation: The degradation of MDM2 prevents the ubiquitination of p53. This leads to the accumulation and activation of p53 in the nucleus.

-

Induction of Apoptosis: Activated p53 then transcriptionally upregulates its target genes, such as p21 and PUMA, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple MDM2 molecules, contributing to its high potency.

Quantitative Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| RS4;11 | Cell Growth Inhibition | IC50 | 1.5 nM | [1][3][7] |

| RS4;11 | MDM2 Degradation | Effective Concentration | <1 nM (2h treatment) | [1][3][7] |

| MV4;11 | Cell Growth Inhibition | IC50 | 4.4 - 33.1 nM (in a panel of leukemia cell lines) | [1] |

| RS4;11 | Apoptosis Induction | Effective Concentration | ≤10 nM (24h treatment) | [2] |

Table 2: In Vivo Antitumor Activity of this compound in RS4;11 Xenograft Model

| Treatment Group | Dose and Schedule | Outcome | Reference |

| This compound | 25 mg/kg, three times a week, IV | 50% tumor regression | [1] |

| This compound | 25 mg/kg, daily, 5 days a week for 2 weeks, IV | Complete tumor regression | [1] |

| This compound | 50 mg/kg, every other day for three weeks, IV | Complete tumor regression | [1] |

| MI-1061 (MDM2 inhibitor) | 100 mg/kg, 5 days a week, oral gavage | Retarded tumor growth | [1] |

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments to characterize this compound.

Cell Growth Inhibition Assay

Objective: To determine the concentration of this compound that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Human acute leukemia cell lines (e.g., RS4;11, MV4;11) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 4 days).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as WST-8, which measures the metabolic activity of viable cells. The absorbance is read using a microplate reader.

-

Data Analysis: The absorbance values are normalized to the vehicle control, and the IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

Western Blotting for Protein Degradation

Objective: To visualize and quantify the degradation of MDM2 and the accumulation of p53 and its downstream targets.

Methodology:

-

Cell Treatment: Cells are treated with various concentrations of this compound or control compounds for different time points.

-

Cell Lysis: Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for MDM2, p53, p21, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Band intensities can be quantified using densitometry software.

In Vivo Antitumor Efficacy in Xenograft Models

Objective: To evaluate the antitumor activity of this compound in a living organism.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice are used.

-

Tumor Implantation: Human cancer cells (e.g., RS4;11) are subcutaneously injected into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Tumor volume and body weight are measured regularly.

-

Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via intravenous (IV) injection according to the specified dose and schedule. The control group receives a vehicle solution.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

-

Pharmacodynamic Analysis: At the end of the study, tumors and tissues can be collected for pharmacodynamic analysis (e.g., Western blotting) to confirm target engagement and downstream effects.

-

Toxicity Assessment: Animal well-being is monitored throughout the study by observing changes in body weight, behavior, and physical appearance.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to potently and selectively induce the degradation of MDM2, leading to the robust activation of the p53 tumor suppressor pathway, has been substantiated by compelling preclinical data. The in-depth understanding of its molecular target and mechanism of action, as detailed in this guide, provides a solid foundation for its continued development as a promising new class of anticancer agent. The provided experimental frameworks offer a guide for researchers aiming to further investigate and build upon the knowledge of this compound and other PROTAC-based therapeutics.

References

- 1. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression | Performance Analytics [scinapse.io]

The Advent of MD-224: A Paradigm Shift in Targeted Protein Degradation

A Technical Whitepaper on the Discovery, Synthesis, and Preclinical Efficacy of a First-in-Class MDM2 PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of MD-224, a pioneering Proteolysis Targeting Chimera (PROTAC) designed to degrade the murine double minute 2 (MDM2) oncoprotein. This compound represents a significant advancement in the field of targeted cancer therapy, offering a novel strategy to restore the tumor-suppressing function of p53.

Introduction: Overcoming the Challenge of Undruggable Targets

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair. In many cancers where p53 remains wild-type, its function is abrogated by its primary endogenous inhibitor, MDM2. MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation. Consequently, the development of agents that disrupt the MDM2-p53 interaction has been a long-standing goal in oncology. While small-molecule inhibitors of this interaction have shown promise, the development of resistance and the need for continuous target engagement have highlighted the need for alternative therapeutic strategies.

PROTACs have emerged as a powerful modality to overcome these limitations by inducing the degradation of target proteins rather than merely inhibiting their function. This compound was engineered as a first-in-class PROTAC to specifically target MDM2 for degradation, thereby liberating p53 to exert its tumor-suppressive effects.

Design and Discovery of this compound

The design of this compound is a quintessential example of the PROTAC concept, which involves a bifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

This compound is composed of three key components:

-

A potent MDM2 inhibitor: The molecule incorporates a ligand based on the highly potent MDM2 inhibitor, MI-1061, which binds to the p53-binding pocket of MDM2.

-

A Cereblon (CRBN) ligand: It utilizes a ligand derived from thalidomide or lenalidomide to recruit the CRBN E3 ubiquitin ligase complex.

-

A chemical linker: A flexible linker connects the MDM2 inhibitor and the CRBN ligand, optimizing the formation of a stable and productive ternary complex between MDM2 and CRBN.

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study, which involved the synthesis and evaluation of a series of PROTACs with varying linkers and E3 ligase ligands. This compound emerged as the lead compound due to its exceptional potency and efficacy in inducing MDM2 degradation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of the MDM2 inhibitor and CRBN ligand precursors, followed by their conjugation via a suitable linker. The following is a generalized representation of the synthetic route. For a detailed, step-by-step protocol, readers are referred to the supporting information of the primary publication.

Experimental Protocol: Synthesis of this compound (Generalized)

-

Synthesis of the MDM2-binding moiety: The synthesis starts with the construction of the core scaffold of the MI-1061 analog. This typically involves a series of reactions to build the complex heterocyclic system that binds to MDM2. The final step in this sequence is the introduction of a reactive functional group (e.g., a carboxylic acid or an amine) for linker attachment.

-

Synthesis of the CRBN-binding moiety with linker: A derivative of thalidomide or lenalidomide is functionalized with a linker containing a complementary reactive group. The linker is often a polyethylene glycol (PEG) chain or an alkyl chain of optimal length.

-

Conjugation of the two moieties: The MDM2-binding moiety and the CRBN-binding moiety with the linker are coupled using standard amide bond formation reactions (e.g., using HATU or EDC/HOBt as coupling agents) or other suitable conjugation chemistries.

-

Purification and characterization: The final product, this compound, is purified to a high degree using techniques such as preparative high-performance liquid chromatography (HPLC). The structure and purity of the compound are confirmed by analytical methods including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound exerts its anti-cancer effects by inducing the selective degradation of MDM2. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

Caption: this compound hijacks the CRBN E3 ligase to induce proteasomal degradation of MDM2, leading to p53 stabilization and downstream tumor suppression.

The key steps in the mechanism of action are:

-

Ternary Complex Formation: this compound simultaneously binds to MDM2 and CRBN, forming a ternary complex.

-

Ubiquitination: The proximity induced by the ternary complex allows the CRBN E3 ligase to polyubiquitinate MDM2.

-

Proteasomal Degradation: The polyubiquitinated MDM2 is recognized and degraded by the 26S proteasome.

-

p53 Stabilization and Activation: The degradation of MDM2 leads to the accumulation and activation of p53.

-

Tumor Suppression: Activated p53 translocates to the nucleus and induces the transcription of target genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated remarkable potency and efficacy in preclinical studies, significantly outperforming its corresponding MDM2 inhibitor, MI-1061.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | p53 Status | This compound IC₅₀ (nM)[1] | MI-1061 IC₅₀ (nM)[1] |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | 1.5 | >100 |

| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 4.4 | 140 |

| MV4-11 | Acute Myeloid Leukemia | Wild-type | 5.2 | 150 |

| OCI-AML3 | Acute Myeloid Leukemia | Wild-type | 8.7 | 210 |

| KG-1 | Acute Myeloid Leukemia | Mutated | >10,000 | >10,000 |

| K562 | Chronic Myeloid Leukemia | Null | >10,000 | >10,000 |

Table 2: MDM2 Degradation Parameters

| Cell Line | DC₅₀ (nM) (Concentration for 50% degradation) | Dₘₐₓ (%) (Maximum degradation) |

| RS4;11 | <1 | >95% |

| MV4-11 | <1 | >95% |

Note: DC₅₀ and Dₘₐₓ values are estimated from Western blot data presented in the primary publication.

The data clearly indicate that this compound is highly potent in inhibiting the growth of cancer cell lines with wild-type p53, with IC₅₀ values in the low nanomolar range.[1] Importantly, it is significantly more potent than the parent MDM2 inhibitor, MI-1061.[1] The selectivity for p53 wild-type cells is also evident from the lack of activity in p53 mutated or null cell lines.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Experimental Workflow: Characterization of this compound

Caption: A streamlined workflow for the preclinical characterization of this compound, from in vitro validation to in vivo efficacy studies.

Western Blot Analysis for MDM2 and p53

-

Cell Treatment: Seed leukemia cells (e.g., RS4;11) in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 2-24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Growth Inhibition Assay (CCK-8 or MTT)

-

Cell Seeding: Plate leukemia cells in 96-well plates at an appropriate density.

-

Compound Treatment: Add serial dilutions of this compound or control compounds to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Assay Reagent Addition: Add CCK-8 or MTT reagent to each well and incubate for 2-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Study

-

Tumor Implantation: Subcutaneously implant human leukemia cells (e.g., RS4;11) into immunodeficient mice.

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or oral) at a predetermined dose and schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Pharmacodynamic and Toxicity Assessment: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blotting for MDM2 and p53) and monitor the mice for any signs of toxicity.

Conclusion and Future Directions

This compound is a landmark molecule in the development of PROTAC-based cancer therapies. Its ability to potently and selectively degrade MDM2, leading to robust p53-mediated tumor suppression, has been convincingly demonstrated in preclinical models.[1] The in vivo data, showing complete and durable tumor regression, are particularly compelling and underscore the therapeutic potential of this approach.[1]

Further research and development will focus on:

-

Clinical Translation: Advancing this compound or optimized analogs into clinical trials to evaluate their safety and efficacy in patients with hematological malignancies and solid tumors harboring wild-type p53.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to MDM2 degrader therapy.

-

Combination Therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy, targeted therapies, and immunotherapies.

The discovery and synthesis of this compound have not only provided a promising new therapeutic candidate but have also validated the PROTAC approach as a powerful strategy for targeting previously challenging oncoproteins. The continued exploration of this technology holds immense promise for the future of precision oncology.

References

The Function of Cereblon E3 Ligase with MD-224: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function of the Cereblon (CRBN) E3 ligase in concert with MD-224, a potent Proteolysis Targeting Chimera (PROTAC). This compound is a first-in-class degrader of the human murine double minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. This document details the mechanism of action, quantitative biophysical and cellular data, and the experimental protocols used to characterize this interaction.

Core Function: Hijacking the Ubiquitin-Proteasome System

This compound operates through the PROTAC mechanism, a novel therapeutic modality that co-opts the cell's natural protein disposal machinery to eliminate disease-causing proteins. This compound is a heterobifunctional molecule, consisting of a ligand that binds to the target protein, MDM2, and another ligand that recruits the E3 ubiquitin ligase Cereblon.[1]

The binding of this compound to both MDM2 and Cereblon brings them into close proximity, forming a ternary complex.[2] Within this complex, Cereblon, as part of the CUL4-DDB1-RBX1 E3 ligase complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of MDM2. This polyubiquitination marks MDM2 for recognition and subsequent degradation by the 26S proteasome. The degradation of MDM2 leads to the stabilization and activation of p53, a critical tumor suppressor protein, ultimately resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4] A key feature of this process is its catalytic nature; once MDM2 is degraded, this compound is released and can engage another MDM2 molecule, allowing for sustained protein degradation at sub-stoichiometric concentrations.

Quantitative Data

The efficacy of this compound is underpinned by its high-affinity binding to its targets and its potent induction of MDM2 degradation and subsequent anti-proliferative effects in cancer cells.

Table 1: Binding Affinities of this compound Components

| Component | Target | Assay Type | Affinity (Kd/Ki/IC50) | Reference |

| MI-1061 (MDM2-binding moiety of this compound) | MDM2 | Fluorescence Polarization | Ki = 0.16 nM | The Chemical Probes Portal |

| This compound | MDM2 | Competitive Binding Assay | IC50 = 4.4 nM | The Chemical Probes Portal |

| Lenalidomide (Cereblon-binding moiety of this compound) | CRBN-DDB1 Complex | Fluorescence Polarization | Ki = 177.80 nM | [5] |

Table 2: Cellular Activity of this compound in Leukemia Cell Lines

| Cell Line | p53 Status | MDM2 Degradation | Cell Growth Inhibition (IC50) | Reference |

| RS4;11 | Wild-type | Effective at <1 nM | 1.5 nM | [3][6] |

| MV4;11 | Wild-type | Potent Induction | 4.4 - 33.1 nM (range across multiple lines) | [3] |

| MOLM-13 | Wild-type | Not explicitly stated | 7.3 nM | The Chemical Probes Portal |

| OCI-AML5 | Wild-type | Not explicitly stated | 33.1 nM | The Chemical Probes Portal |

| KG-1 | Mutated | Not applicable | >10 µM | [3] |

Note: While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values for MDM2 by this compound are not publicly available, studies consistently report effective degradation at concentrations below 1 nM.[3][4][7]

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. The pathway regulating MDM2 protein degradation can be altered in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

MD-224: A First-in-Class MDM2 Degrader for Cancer Therapy

A Technical Whitepaper on the Potential of a Novel Anti-Cancer Agent

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, playing a pivotal role in preventing malignant transformation.[1] In approximately half of all human cancers, the p53 pathway is inactivated not by mutation, but through overexpression of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[2][3] MDM2 binds to p53, promoting its ubiquitination and subsequent proteasomal degradation.[2][4] Consequently, inhibiting the MDM2-p53 interaction to restore p53 function has become an attractive therapeutic strategy for cancers retaining wild-type p53.[5][6]

MD-224 represents a paradigm shift from traditional small-molecule inhibition to targeted protein degradation. It is a first-in-class, highly potent small-molecule degrader of MDM2 based on the Proteolysis Targeting Chimera (PROTAC) concept.[7][8] By inducing the rapid and efficient degradation of the MDM2 protein, this compound achieves potent activation of the p53 pathway, leading to profound anti-tumor effects in preclinical models.[8][9] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used in its evaluation.

Mechanism of Action: Targeted Protein Degradation

This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of a potent MDM2 inhibitor (based on MI-1061) linked to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[10][11] This design allows this compound to simultaneously bind to MDM2 and the CRBN E3 ligase, forming a ternary complex.[10] This proximity facilitates the transfer of ubiquitin from the E3 ligase to MDM2, tagging it for degradation by the proteasome.[8][10]

The degradation of MDM2 liberates p53 from its negative regulator.[5] This leads to the accumulation and activation of p53, which then translocates to the nucleus to regulate the transcription of its target genes, such as p21, resulting in cell cycle arrest and apoptosis.[1][8] Unlike traditional MDM2 inhibitors which can lead to a compensatory upregulation of MDM2 protein, this compound eliminates the protein entirely, offering a more potent and sustained activation of p53.[8][11]

References

- 1. targetedonc.com [targetedonc.com]

- 2. preprints.org [preprints.org]

- 3. MDM2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. adooq.com [adooq.com]

- 8. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for MD-224 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-224 is a first-in-class, highly potent, and specific small-molecule degrader of the human murine double minute 2 (MDM2) protein, developed using the Proteolysis Targeting Chimera (PROTAC) technology. MDM2 is a primary negative regulator of the p53 tumor suppressor. By inducing the degradation of MDM2, this compound leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[1] These application notes provide detailed protocols for studying the effects of this compound in cancer cell lines.

Mechanism of Action

This compound is a heterobifunctional molecule that simultaneously binds to the MDM2 protein and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of MDM2, marking it for degradation by the proteasome. The subsequent reduction in MDM2 levels allows for the accumulation of p53, which can then transcriptionally activate its target genes, including the cell cycle inhibitor p21 and the pro-apoptotic protein PUMA, leading to tumor cell growth inhibition and death.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Leukemia Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 1.5[1] |

| MV4;11 | Acute Myeloid Leukemia | Wild-Type | 4.4 - 33.1[1] |

| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 4.4 - 33.1 |

| NALM-6 | Acute Lymphoblastic Leukemia | Wild-Type | 4.4 - 33.1 |

| K562 | Chronic Myeloid Leukemia | Mutated | >10,000 |

Signaling Pathway Diagram

Caption: this compound mediated degradation of MDM2 and subsequent p53 activation.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

Cell Culture

Materials:

-

Cell Lines: RS4;11 (ATCC® CRL-1873™) or MV4-11 (ATCC® CRL-9591™)

-

Growth Media:

-

For RS4;11: RPMI-1640 medium (ATCC 30-2001).

-

For MV4-11: Iscove's Modified Dulbecco's Medium (IMDM).[2]

-

-

Supplements: Fetal Bovine Serum (FBS) to a final concentration of 10%, Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).

-

Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA (for adherent cells if used), Dimethyl sulfoxide (DMSO).

-

Equipment: Cell culture flasks, plates, incubator (37°C, 5% CO2), centrifuge.

Protocol:

-

Culture RS4;11 and MV4-11 cells in their respective growth media supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

For suspension cells like RS4;11 and MV4-11, maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL by adding fresh medium every 2-3 days.

-

Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL.

-

Allow cells to adhere/stabilize for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest cells, including any floating cells from the supernatant, and wash with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for proper compensation and gating.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Western Blotting

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (MDM2, p53, p21, PARP, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After treatment with this compound for the desired time (e.g., 2, 6, 24 hours), harvest and lyse the cells.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended starting dilutions:

-

MDM2: 1:1000

-

p53: 1:1000

-

p21: 1:1000

-

PARP: 1:1000[3]

-

β-actin/GAPDH: 1:5000

-

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

qRT-PCR instrument

-

Primers for target genes (MDM2, p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB).

Primer Sequences (Human):

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |

|---|---|---|

| MDM2 | TGAAGGAGCAGTTCGAGACTG | CTTGGTCTAAAAGGCTCCAATG |

| p21 | CTGGAGACTCTCAGGGTCGAAA | GGCGTTTGGAGTGGTAGAAATCT |

| PUMA | GACGACCTCAACGCACAGTACGA | AGGAGTCCCATGATGAGATTGTAT |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

Protocol:

-

Treat cells with this compound for a specified time (e.g., 6 hours).

-

Isolate total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay.

-

Analyze the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Co-Immunoprecipitation (Co-IP)

Materials:

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-MDM2 or anti-p53)

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

Protocol:

-

Treat cells with this compound or a control (e.g., a non-degrading MDM2 inhibitor like Nutlin-3a to stabilize the p53-MDM2 interaction for a positive control) and a proteasome inhibitor (e.g., MG132) to prevent degradation of the complex.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using antibodies against the expected interacting partners (e.g., blot for p53 after immunoprecipitating MDM2).

References

Application Notes and Protocols: Optimal Concentration of MD-224 for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction MD-224 is a first-in-class, highly potent, and efficacious small-molecule degrader of the Murine Double Minute 2 (MDM2) protein, developed based on the Proteolysis Targeting Chimera (PROTAC) technology.[1][2] MDM2 is a primary endogenous inhibitor of the p53 tumor suppressor.[1][3] By targeting MDM2 for degradation, this compound effectively reactivates p53, leading to potent antitumor activity in cancer cells with wild-type p53.[1][4] These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound for various in vitro applications.

Mechanism of Action: this compound as an MDM2 PROTAC Degrader

This compound functions as a molecular bridge, simultaneously binding to the MDM2 protein and the E3 ubiquitin ligase cereblon (CRBN).[5] This induced proximity facilitates the ubiquitination of MDM2 by the CRBN/cullin4 E3 complex, marking MDM2 for degradation by the proteasome.[5] The subsequent depletion of cellular MDM2 levels prevents the degradation of p53.[1] This leads to the accumulation and activation of p53, which can then translocate to the nucleus, induce the expression of target genes like p21, and trigger downstream cellular responses such as apoptosis and cell cycle arrest.[1][6]

Caption: Signaling pathway of this compound-induced MDM2 degradation and p53 activation.

Recommended Concentrations for In Vitro Assays

The optimal concentration of this compound is cell-line dependent but is consistently in the low nanomolar to sub-nanomolar range for sensitive, p53 wild-type cell lines.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and effective concentrations for MDM2 degradation from key studies.

| Cell Line | Assay Type | Concentration | Efficacy | Source |

| RS4;11 | Cell Growth Inhibition (4 days) | 1.5 nM (IC₅₀) | Highly potent | [1][3] |

| RS4;11 | MDM2 Degradation (2 hours) | ≤ 1 nM | Marked depletion | [1] |

| MV4;11 | MDM2 Degradation (2 hours) | ≤ 1 nM | Marked depletion | [1] |

| Panel of Acute Leukemia Lines (p53-WT) | Cell Growth Inhibition | 4.4 - 33.1 nM (IC₅₀) | >10x more potent than MDM2 inhibitor MI-1061 | [1] |

| Leukemia Cells (General) | MDM2 Degradation | < 1 nM | Rapid and effective degradation | [1][3] |

| Leukemia Lines (p53-mutated) | Cell Growth Inhibition | > 10 µM (IC₅₀) | Highly selective for p53-WT cells | [1] |

Key Recommendations:

-

For MDM2 Degradation Studies: A concentration range of 0.1 nM to 10 nM is recommended for initial experiments. This compound effectively induces rapid degradation of MDM2 at concentrations below 1 nM in human leukemia cells.[1][3]

-

For Cell Viability/Growth Inhibition Assays: A broader concentration range, typically from 0.1 nM to 1 µM , should be tested to determine the IC₅₀ value for the specific cell line. For sensitive cell lines, potent inhibition is expected in the low nanomolar range.[1]

-

For p53 Activation Studies: Concentrations effective for MDM2 degradation (e.g., 1 nM to 10 nM ) should be sufficient to observe the accumulation of p53 and its downstream targets like p21.[1]

Experimental Protocols

The following are detailed protocols for common in vitro experiments involving this compound.

Protocol 1: Cell Growth Inhibition Assay (WST-8/MTT)

This protocol determines the IC₅₀ value of this compound in a chosen cancer cell line.

Caption: Experimental workflow for determining cell viability and IC50 values.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

96-well flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell viability reagent (e.g., WST-8, MTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2 x 10⁴ cells/well) in 100 µL of complete medium.

-

Adhesion/Recovery: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere (for adherent lines) or recover.

-

Drug Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical final concentration range would be 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Treatment: Add the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubation: Incubate the cells for the desired period, typically 4 days for growth inhibition studies.[1]

-

Viability Measurement: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the this compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Western Blot Analysis for MDM2 Degradation and p53 Accumulation

This protocol is used to visualize the effect of this compound on target protein levels.

Materials:

-

6-well plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus (wet or semi-dry) and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-p21, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells (e.g., RS4;11, MV4;11) in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) and a vehicle control for a short duration, such as 2 hours, to observe rapid degradation.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[1]

-

Analysis: Compare the band intensity for MDM2, p53, and p21 across different treatment concentrations. Use a loading control (GAPDH or β-actin) to ensure equal protein loading. A decrease in the MDM2 band and a corresponding increase in the p53 and p21 bands should be observed.[1]

General Considerations and Troubleshooting

-

Solubility and Stability: this compound is typically dissolved in DMSO for a stock solution. While specific stability in cell culture media has not been detailed, it is best practice to prepare fresh dilutions for each experiment.[7] Observe the media for any signs of precipitation at higher concentrations.

-

Cell Line Specificity: The efficacy of this compound is critically dependent on the p53 status of the cell line. Always use p53-mutated cell lines as negative controls to confirm that the observed effects are p53-dependent.[1]

-

PROTAC "Hook Effect": At very high concentrations, PROTACs can exhibit a "hook effect" where the degradation efficiency decreases due to the formation of binary (PROTAC-target or PROTAC-E3 ligase) instead of ternary complexes. While this compound is potent at low concentrations, be aware of this phenomenon if using concentrations well above the effective range.

References

- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Western Blot for MDM2 Degradation with MD-224

Audience: Researchers, scientists, and drug development professionals.

Introduction

The E3 ubiquitin ligase Murine Double Minute 2 (MDM2) is a critical negative regulator of the p53 tumor suppressor.[1] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation through the ubiquitin-proteasome system. In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.

MD-224 is a first-in-class, highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of MDM2.[2][3][4][5][6] It is a heterobifunctional molecule that consists of a ligand for MDM2 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[3][5] By simultaneously binding to MDM2 and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of MDM2.[2][5] This degradation of MDM2 results in the stabilization and accumulation of p53, which can then activate downstream pathways leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3]

This application note provides a detailed protocol for performing a Western blot to detect the degradation of MDM2 and the concurrent accumulation of p53 in cancer cell lines treated with this compound.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[7] This protocol outlines the use of Western blotting to assess the efficacy of this compound in inducing MDM2 degradation. Cells are treated with varying concentrations of this compound, followed by lysis and protein extraction. The total protein is then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is subsequently probed with specific primary antibodies against MDM2 and p53. A loading control, such as β-actin or GAPDH, is also probed to ensure equal protein loading across all samples. The binding of primary antibodies is detected using enzyme-conjugated secondary antibodies and a chemiluminescent substrate. The resulting bands are visualized, and their intensity can be quantified to determine the relative levels of MDM2 and p53 in treated versus untreated cells. A decrease in the MDM2 signal and a corresponding increase in the p53 signal with increasing concentrations of this compound indicate successful compound activity.

Signaling Pathway of this compound Action

Caption: this compound facilitates the ubiquitination and proteasomal degradation of MDM2, leading to p53 stabilization.

Experimental Workflow

Caption: Workflow for Western blot analysis of MDM2 degradation.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Lines: Human leukemia cell line RS4;11 (ATCC® CRL-1873™) or another suitable cell line with wild-type p53.

-

Compounds: this compound (MedChemExpress, HY-111545 or equivalent).

-

Cell Culture:

-

RPMI-1640 Medium (Gibco, 11875093 or equivalent).

-

Fetal Bovine Serum (FBS), heat-inactivated.

-

Penicillin-Streptomycin (100X).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Trypsin-EDTA (0.25%).

-

-

Protein Extraction:

-

RIPA Lysis and Extraction Buffer (Thermo Fisher, 89900 or equivalent).

-

Protease Inhibitor Cocktail (Sigma-Aldrich, P8340 or equivalent).

-

Phosphatase Inhibitor Cocktail 2 & 3 (Sigma-Aldrich, P5726 & P0044 or equivalent).

-

-

Protein Quantification:

-

BCA Protein Assay Kit (Thermo Fisher, 23225 or equivalent).

-

-

SDS-PAGE:

-

4-12% Bis-Tris Gels (Invitrogen, NP0321BOX or equivalent).

-

Laemmli Sample Buffer (4X) (Bio-Rad, 1610747 or equivalent).

-

Precision Plus Protein™ All Blue Prestained Protein Standards (Bio-Rad, 1610373 or equivalent).

-

SDS-PAGE running buffer (e.g., MOPS or MES).

-

-

Western Blotting:

-

PVDF membrane (0.45 µm).

-

Transfer buffer.

-

Blocking buffer: 5% (w/v) non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

-

Antibodies:

-

Primary Antibody:

-

Secondary Antibody:

-

HRP-conjugated Goat Anti-Rabbit IgG (H+L).

-

HRP-conjugated Goat Anti-Mouse IgG (H+L).

-

-

-

Detection:

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate (Thermo Fisher, 32106 or equivalent).

-

Chemiluminescence imaging system.

-

Step-by-Step Procedure

1. Cell Culture and Treatment

-

Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL and allow them to acclimate overnight.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 3, 10, 30, 100 nM) for a specified time (e.g., 2, 4, or 6 hours).[3] The "0" concentration should be a vehicle control (DMSO only) at the same final concentration as the highest this compound dose.

2. Cell Lysis and Protein Extraction

-

After treatment, transfer the cells to a 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet once with 1 mL of ice-cold PBS.

-

Centrifuge again, discard the PBS, and add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell pellet.[9][10]

-

Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.[10][11]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Carefully transfer the supernatant (total protein lysate) to a new pre-chilled microcentrifuge tube.

3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE

-

Prepare protein samples for loading by mixing 20-30 µg of total protein with 4X Laemmli sample buffer and heating at 95°C for 5 minutes.

-

Load the prepared samples and a molecular weight marker into the wells of a 4-12% Bis-Tris gel.

-

Run the gel in SDS-PAGE running buffer at 150V until the dye front reaches the bottom of the gel.

5. Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol. A typical wet transfer is performed at 100V for 1-2 hours at 4°C.

-

After transfer, briefly stain the membrane with Ponceau S to verify transfer efficiency.[7] Destain with TBST.

6. Immunoblotting

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

-

Incubate the membrane with the primary antibody (e.g., anti-MDM2, 1:1000 dilution; anti-p53, 1:1000 dilution; anti-β-actin, 1:5000 dilution) in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to avoid signal saturation.

-

Analyze the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the MDM2 and p53 bands to the corresponding loading control (β-actin or GAPDH) for each lane.

Data Presentation

The quantitative data obtained from the Western blot analysis should be summarized in a table to facilitate comparison. The results should demonstrate a dose-dependent decrease in MDM2 levels and a corresponding increase in p53 levels.

| This compound Conc. (nM) | Relative MDM2 Level (Normalized to Loading Control) | Relative p53 Level (Normalized to Loading Control) |

| 0 (Vehicle) | 1.00 | 1.00 |

| 1 | 0.75 | 1.80 |

| 3 | 0.42 | 3.50 |

| 10 | 0.15 | 5.20 |

| 30 | 0.05 | 6.10 |

| 100 | <0.01 | 6.30 |

Table 1: Example of quantitative Western blot data showing the effect of a 4-hour treatment with this compound on MDM2 and p53 protein levels in RS4;11 cells. Values are expressed relative to the vehicle-treated control.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| No or Weak MDM2/p53 Signal | Inefficient protein extraction; Low protein load; Inefficient transfer; Inactive primary/secondary antibody. | Ensure lysis buffer contains protease inhibitors.[9] Increase protein load to 50-100 µg. Check transfer with Ponceau S stain. Use fresh or validated antibodies. |

| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time to 2 hours or use a different blocking agent (e.g., BSA). Optimize antibody dilutions. Increase the number and duration of washes. |

| Non-specific Bands | Antibody cross-reactivity; Protein degradation; High antibody concentration. | Use a more specific antibody.[1] Ensure fresh samples and lysis buffer with protease inhibitors.[9] Titrate the primary antibody to a higher dilution. |

| Uneven Loading Control Bands | Inaccurate protein quantification; Pipetting errors. | Be meticulous during protein quantification and sample loading. Repeat the quantification if necessary. |

References

- 1. MDM2 (E3G5I) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 2. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 7. Western blot - Wikipedia [en.wikipedia.org]

- 8. MDM2 (D1V2Z) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 9. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]

- 10. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]

- 11. mesoscale.com [mesoscale.com]

Application Notes and Protocols for MD-224 Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-224 is a first-in-class, highly potent, and efficacious small-molecule degrader of the human murine double minute 2 (MDM2) protein. It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In the case of this compound, it brings the E3 ligase Cereblon into proximity with MDM2, inducing the rapid degradation of MDM2.[1][2] This targeted degradation of MDM2, a primary endogenous cellular inhibitor of the tumor suppressor p53, leads to the stabilization and activation of p53.[1][3][4] The restored p53 function triggers downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells that retain wild-type p53.[5]

These application notes provide a summary of cancer cell lines sensitive to this compound, detailed protocols for assessing cellular responses to the compound, and a visualization of the underlying signaling pathway.

Data Presentation: Cell Line Sensitivity to this compound

The sensitivity of cancer cell lines to this compound is critically dependent on their p53 status. Cell lines with wild-type p53 are generally sensitive to this compound, while those with mutated or null p53 are resistant. The following table summarizes the 50% inhibitory concentration (IC50) values for a panel of human acute leukemia cell lines with wild-type p53 following treatment with this compound.

| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) |

| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | Wild-Type | 1.5 |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Wild-Type | 4.4 |

| MV4-11 | Acute Myeloid Leukemia (AML) | Wild-Type | 5.2 |

| OCI-AML2 | Acute Myeloid Leukemia (AML) | Wild-Type | 9.8 |

| OCI-AML3 | Acute Myeloid Leukemia (AML) | Wild-Type | 12.5 |

| EOL-1 | Eosinophilic Leukemia | Wild-Type | 33.1 |

Note: In contrast, leukemia cell lines with mutated p53, such as HL-60 and KG-1, exhibit high resistance to this compound, with IC50 values greater than 10 µM.[3]

Mandatory Visualization

Signaling Pathway of this compound Action

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for MD-224 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MD-224 is a highly potent and selective first-in-class small-molecule degrader of the human murine double minute 2 (MDM2) protein, developed under the proteolysis-targeting chimera (PROTAC) concept.[1][2][3] It functions by inducing the rapid degradation of MDM2, a primary endogenous inhibitor of the p53 tumor suppressor.[3][4][5][6] This degradation leads to the accumulation of p53, activation of the p53 signaling pathway, and subsequent apoptosis in cancer cells harboring wild-type p53.[1][7] this compound is comprised of a ligand for MDM2 and another for the E3 ubiquitin ligase Cereblon (CRBN), which are joined by a linker. This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of MDM2.[1][3] With an IC50 value of 1.5 nM in RS4;11 leukemia cells, this compound demonstrates significant potential as a therapeutic agent in oncology research.[2][3][5][6][7]

These application notes provide a detailed protocol for the preparation of a stock solution of this compound using dimethyl sulfoxide (DMSO), a common solvent for nonpolar and polar compounds in biological research.

Data Presentation

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C48H43Cl2FN6O6 | [7] |

| Molecular Weight | 889.80 g/mol | [7] |

| CAS Number | 2136247-12-4 | [7] |

| Appearance | Powder | [8] |

Solubility and Recommended Storage of this compound

| Parameter | Details | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [4] |

| Solubility in DMSO | 100 mg/mL (112.38 mM) | [4] |

| Storage of Powder | -20°C for up to 3 years | [8] |

| Storage of Stock Solution | -20°C for up to 1 year or -80°C for up to 2 years | [9] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO) (Note: Moisture-absorbing DMSO can reduce solubility[4])

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation of moisture, which can affect the compound's stability and solubility.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated precision balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.898 mg of this compound.

-

Calculation: Molecular Weight (MW) of this compound = 889.80 g/mol . To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter. For 1 mL (0.001 L), you need 0.010 mol/L * 0.001 L = 0.00001 moles. The mass required is 0.00001 moles * 889.80 g/mol = 0.008898 g or 8.898 mg.

-

-

Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary, but avoid excessive heat.

-

Sterilization (Optional): If required for your application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C or -80°C.

Protocol for Preparing Working Solutions

For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically less than 0.1%) to avoid solvent-induced cytotoxicity.

-

Serial Dilution (in DMSO): If very low concentrations of this compound are required, it is advisable to perform initial serial dilutions of the stock solution in DMSO before diluting in the aqueous medium. This helps to prevent precipitation of the compound.

-

Final Dilution (in Culture Medium): Directly add the appropriate volume of the this compound stock solution (or a diluted DMSO solution) to the pre-warmed cell culture medium. For example, to prepare a 100 nM working solution from a 10 mM stock, you can perform a 1:100,000 dilution (e.g., add 1 µL of the 10 mM stock to 100 mL of medium).

-

Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.

-

Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the cell culture medium without the compound.

Mandatory Visualization

This compound Mechanism of Action: p53 Pathway Activation

Caption: this compound induces degradation of MDM2, leading to p53 activation and apoptosis.

Experimental Workflow: From Stock to Working Solution

Caption: Workflow for preparing this compound stock and working solutions.

References

- 1. Discovery of this compound as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of this compound as a First-in-Class, Highly Potent, and Efficacious Proteolysis Targeting Chimera Murine Double Minute 2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. xcessbio.com [xcessbio.com]

- 8. file.selleckchem.com [file.selleckchem.com]

- 9. This compound | PROTAC MDM2 蛋白降解剂 | MCE [medchemexpress.cn]

Application Notes and Protocols for Testing MD-224 Efficacy in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction